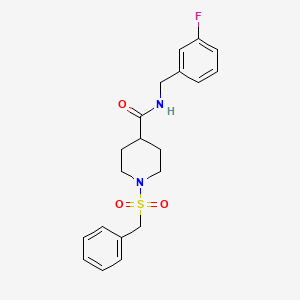

![molecular formula C18H16N2O3 B5524804 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5524804.png)

4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step chemical reactions, starting from basic aromatic compounds and employing various organic synthesis techniques such as condensation, cyclization, and functional group transformations. For instance, the synthesis of benzoxazines, quinazolin-ones, and quinoline-ones can be achieved through palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives, demonstrating the versatility and complexity of synthetic approaches used for these compounds (Costa et al., 2004).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid, is characterized by X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy. These analyses reveal the arrangement of atoms, molecular geometry, and electronic structure, which are critical for understanding the compound's reactivity and properties. The structural investigation of 4-amido-2-phenyl-1,2-dihydro-1,2,4-triazolo[4,3-a]quinoxalin-1-one derivatives highlights the importance of molecular design in achieving desired biological activity (Lenzi et al., 2006).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including condensation, nucleophilic substitution, and electrophilic addition, depending on their functional groups and reaction conditions. These reactions can alter the compound's chemical properties, leading to new derivatives with different physical and chemical characteristics. The synthesis and characterization of novel ferrocene-containing quinolines illustrate the diversity of chemical reactions and properties of quinoline derivatives (Pejović et al., 2017).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as melting point, solubility, and crystallinity, are determined by their molecular structure and intermolecular interactions. These properties are crucial for the compound's application in various fields, including pharmaceuticals and materials science. The synthesis and properties of 2-amino-4-methoxy benzoic acid provide insights into the influence of molecular structure on the physical properties of quinoline derivatives (Jiang Jian-hui, 2010).

Chemical Properties Analysis

The chemical properties of quinoline derivatives are influenced by their functional groups, electronic structure, and molecular geometry. These properties determine the compound's reactivity, stability, and interaction with other molecules. The study of the chemical properties of quinoline derivatives is essential for their application in chemical synthesis, pharmaceutical development, and materials science. The synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs highlight the relationship between chemical structure and biological activity (Chen et al., 2011).

科学的研究の応用

Electrochemical and Pharmacological Research

Electrochemical Properties and Mechanisms : Research on quinones, including derivatives with methoxy and methyl groups similar to 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid, has shown their importance in electrochemical studies. For instance, the electrochemical behavior of α-hydroxy and α-methoxy quinones has been correlated with acidity changes in acetonitrile, highlighting the influence of internal proton donors and external proton sources on reduction mechanisms. This type of study is crucial for understanding redox processes in organic compounds and could inform electrochemical applications of 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid (Bautista-Martínez, González, & Aguilar-martínez, 2004).

Pharmacological Evaluation : Derivatives of quinoline have been evaluated for their pharmacological properties, notably as human A3 adenosine receptor antagonists. These studies involve synthesizing and testing quinoline derivatives for selective inhibitory activity, providing a framework for assessing 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid in similar receptor-targeted drug development (Lenzi et al., 2006).

Chemical Synthesis and Material Science

Synthesis of Analogues : Research on the synthesis of quinoline and naphthyridine analogues, such as isoaaptamine, a PKC inhibitor, underscores the methodologies for creating structurally complex molecules from simpler quinoline precursors. These synthetic strategies could be adapted for synthesizing and studying derivatives of 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid for potential biological activity (Walz & Sundberg, 2000).

Material Science Applications : Compounds with quinoline structures are also explored for material science applications, including the development of fluorescent probes and sensors. The synthesis and characterization of quinoline-derivatized fluoresceins for Zn(II) detection in biological systems offer insights into the design of chemosensors and the importance of quinoline derivatives in creating responsive materials. This research avenue could be relevant for employing 4-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid in sensor development (Nolan et al., 2005).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-11-9-17(15-10-14(23-2)7-8-16(15)19-11)20-13-5-3-12(4-6-13)18(21)22/h3-10H,1-2H3,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDORVYRVHBBOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665643 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorophenyl)-5-methyl-4-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-2-piperazinone](/img/structure/B5524728.png)

![N-[1-(4-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5524734.png)

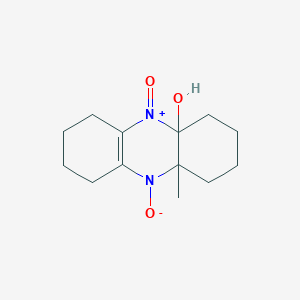

![3-[(4-hydroxy-2-methylpyrimidin-5-yl)carbonyl]-7-methyl-3,7,11-triazaspiro[5.6]dodecan-12-one](/img/structure/B5524735.png)

![{4-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5524742.png)

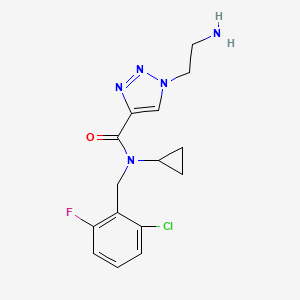

![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5524748.png)

![1,3,7-trimethyl-8-[(2-pyridinylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5524758.png)

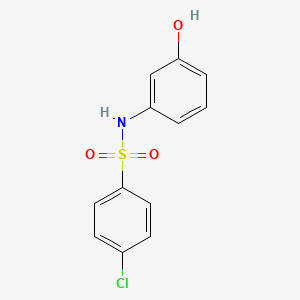

![2-{[(2-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5524765.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5524784.png)

![methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B5524797.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5524818.png)